![molecular formula C15H16N2O3S B5850746 N,N-dimethyl-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B5850746.png)
N,N-dimethyl-2-[(phenylsulfonyl)amino]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethyl-2-[(phenylsulfonyl)amino]benzamide, also known as PD 98059, is a synthetic compound that has been widely used in scientific research as a selective inhibitor of the mitogen-activated protein kinase (MAPK) signaling pathway. This pathway plays a critical role in regulating various cellular processes, including cell proliferation, differentiation, and apoptosis. PD 98059 has been shown to block the activation of MAPK, thereby preventing downstream signaling events that are involved in these cellular processes.
Wirkmechanismus
N,N-dimethyl-2-[(phenylsulfonyl)amino]benzamide 98059 acts as a selective inhibitor of the MAPK signaling pathway by blocking the activation of MAPK. This prevents downstream signaling events that are involved in cell proliferation, differentiation, and apoptosis. This compound 98059 specifically inhibits the activation of MAPK kinase (MEK), which is an upstream activator of MAPK. By blocking the activation of MEK, this compound 98059 prevents the activation of MAPK and downstream signaling events.
Biochemical and Physiological Effects:
This compound 98059 has been shown to have various biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. This compound 98059 has also been shown to reduce the production of pro-inflammatory cytokines in macrophages, which may have implications for the treatment of inflammatory diseases. In addition, this compound 98059 has been shown to have neuroprotective effects in animal models of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N,N-dimethyl-2-[(phenylsulfonyl)amino]benzamide 98059 has several advantages for lab experiments. It is a selective inhibitor of the MAPK signaling pathway, which allows researchers to investigate the role of this pathway in various cellular processes. This compound 98059 is also relatively easy to use and has a well-established protocol for its use in lab experiments. However, there are also some limitations to the use of this compound 98059. It has been shown to have off-target effects in some cell types, which may complicate the interpretation of results. In addition, this compound 98059 has a relatively short half-life, which may limit its effectiveness in long-term experiments.
Zukünftige Richtungen
There are several future directions for research involving N,N-dimethyl-2-[(phenylsulfonyl)amino]benzamide 98059. One area of research is the development of more selective inhibitors of the MAPK signaling pathway. This would allow researchers to investigate the role of specific MAPK isoforms in various cellular processes. Another area of research is the investigation of the role of the MAPK signaling pathway in aging and age-related diseases. Finally, there is a need for more research on the potential clinical applications of this compound 98059, particularly in the treatment of cancer and neurodegenerative disorders.
Conclusion:
This compound 98059 is a synthetic compound that has been widely used in scientific research as a selective inhibitor of the MAPK signaling pathway. It has been shown to block the activation of MAPK, thereby preventing downstream signaling events that are involved in cell proliferation, differentiation, and apoptosis. This compound 98059 has several advantages for lab experiments, but also has some limitations. There are several future directions for research involving this compound 98059, including the development of more selective inhibitors of the MAPK signaling pathway and the investigation of its potential clinical applications.
Synthesemethoden
N,N-dimethyl-2-[(phenylsulfonyl)amino]benzamide 98059 can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 2-nitrobenzaldehyde with dimethylamine to form 2-nitro-N,N-dimethylbenzylamine. This compound is then reduced using sodium borohydride to form 2-amino-N,N-dimethylbenzylamine. The next step involves the reaction of this compound with p-toluenesulfonyl chloride to form this compound (this compound 98059).
Wissenschaftliche Forschungsanwendungen
N,N-dimethyl-2-[(phenylsulfonyl)amino]benzamide 98059 has been widely used in scientific research to investigate the role of the MAPK signaling pathway in various cellular processes. It has been shown to inhibit the activation of MAPK in a dose-dependent manner, thereby preventing downstream signaling events that are involved in cell proliferation, differentiation, and apoptosis. This compound 98059 has been used to study the role of MAPK in cancer, cardiovascular disease, and neurodegenerative disorders.
Eigenschaften
IUPAC Name |
2-(benzenesulfonamido)-N,N-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-17(2)15(18)13-10-6-7-11-14(13)16-21(19,20)12-8-4-3-5-9-12/h3-11,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKAWLTWBBFIYFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-acetylphenyl)-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]urea](/img/structure/B5850673.png)
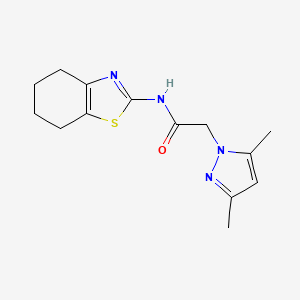
![5-{[(3-chloro-4-methylphenyl)amino]methylene}-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5850689.png)
![5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5850693.png)
![1-[2-(4-methoxyphenoxy)ethyl]-1H-indole-3-carbonitrile](/img/structure/B5850701.png)
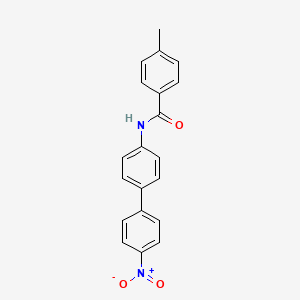
![dimethyl 2-{[(4-methylphenyl)acetyl]amino}terephthalate](/img/structure/B5850721.png)
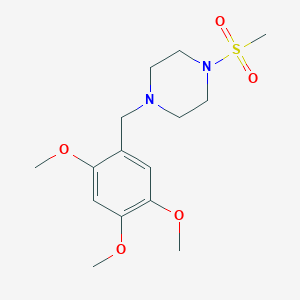
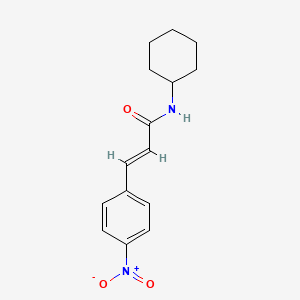

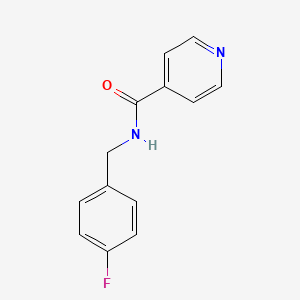
![1-[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B5850766.png)
